2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
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Overview
Description
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry. This compound is part of the diazaspirodecane family, known for their unique spirocyclic structure which imparts distinct chemical and biological properties. The compound has shown potential in various scientific research applications, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride typically involves multiple steps, starting from basic heterocyclic ketones. One common synthetic route includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions to form the desired spirocyclic structure . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to maintain the stringent reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its role in inhibiting RIPK1, making it a potential therapeutic agent for diseases involving necroptosis.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new materials with unique chemical properties
Mechanism of Action
The compound exerts its effects primarily by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets involved include the kinase domain of RIPK1, and the pathways affected are those related to inflammation and cell death .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2-Benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is unique due to its specific spirocyclic structure and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research into necroptosis and related inflammatory diseases .
Properties
Molecular Formula |
C15H19ClN2O2 |
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Molecular Weight |
294.77 g/mol |
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c18-13-10-15(6-8-16-9-7-15)14(19)17(13)11-12-4-2-1-3-5-12;/h1-5,16H,6-11H2;1H |
InChI Key |
MEHYWQJAUDNUIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2=O)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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